Technical Monograph: 2-Sulfoisonicotinic Acid (CAS 18616-07-4)
Technical Monograph: 2-Sulfoisonicotinic Acid (CAS 18616-07-4)
[1][2][3]
Executive Summary & Chemical Identity
2-Sulfoisonicotinic acid (CAS 18616-07-4), systematically known as 2-sulfopyridine-4-carboxylic acid , is a bifunctional pyridine derivative characterized by the presence of a strong sulfonic acid group at the C2 position and a carboxylic acid at the C4 position.[1][2][3] This unique substitution pattern imparts high polarity, strong acidity, and versatile coordination geometry, making it a critical scaffold in the synthesis of Metal-Organic Frameworks (MOFs), proton-conducting materials, and pharmaceutical intermediates.
Unlike its mercapto analog (2-mercaptoisonicotinic acid), the sulfo derivative is chemically stable against further oxidation, providing a robust "hard" oxygen-donor ligand for lanthanide and transition metal coordination.
Physicochemical Profile[1][4][5][6][7][8]
| Property | Data | Note |
| CAS Number | 18616-07-4 | Verified Identity |
| IUPAC Name | 2-Sulfopyridine-4-carboxylic acid | Also: 2-Sulfoisonicotinic acid |
| Formula | C₆H₅NO₅S | |
| Molecular Weight | 203.17 g/mol | |
| SMILES | OC(=O)c1cc(S(=O)(=O)O)nc1 | |
| Acidity (pKa) | pKa₁ ~ -1.0 (SO₃H)pKa₂ ~ 3.5 (COOH)pKa₃ ~ 5.0 (Py-N) | Estimated based on functional group additivity.[4][5] |
| Solubility | High in H₂O, DMSO, DMFLow in non-polar solvents | Due to ionic sulfonate character. |
| Appearance | White to off-white crystalline powder | Hygroscopic nature common. |
Synthesis & Production Methodologies
The synthesis of 2-sulfoisonicotinic acid is most reliably achieved through the oxidative desulfurization of 2-mercaptoisonicotinic acid (2-thioisonicotinic acid). This route is preferred over direct sulfonation of isonicotinic acid, which typically yields the 3-sulfo isomer due to electrophilic substitution rules on the deactivated pyridine ring.
Mechanistic Pathway
The transformation involves the oxidation of the exocyclic sulfur from the thiol/thione state (
Figure 1: Synthetic pathway from chloropyridine precursor to the target sulfonic acid.
Experimental Protocol: Oxidative Synthesis
Objective: Conversion of 2-mercaptoisonicotinic acid to 2-sulfoisonicotinic acid.
Reagents:
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2-Mercaptoisonicotinic acid (1.0 eq)
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Hydrogen Peroxide (30% aq., 5.0 eq)
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Acetic Acid (Glacial, Solvent)
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Sodium Tungstate (Na₂WO₄, 1 mol% - Catalyst)
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 2-mercaptoisonicotinic acid (10 mmol) in glacial acetic acid (20 mL).
-
Catalyst Addition: Add catalytic sodium tungstate (0.1 mmol). This accelerates the oxidation of the intermediate sulfinic acid to sulfonic acid.
-
Oxidation: Dropwise add hydrogen peroxide (50 mmol) over 30 minutes. Caution: Exothermic reaction. Maintain temperature below 60°C during addition.
-
Reflux: Heat the mixture to 70-80°C for 4 hours. The suspension should clarify as the highly soluble sulfonic acid forms.
-
Workup:
-
Cool the solution to room temperature.
-
Concentrate under reduced pressure to remove excess acetic acid and water.
-
Purification: Recrystallize the residue from a minimal amount of water or water/ethanol mixture.
-
-
Characterization: Verify product via IR (distinct S=O bands at ~1050 and 1200 cm⁻¹) and ¹H-NMR (downfield shift of pyridine protons relative to thiol precursor).
Applications in Research & Development
Coordination Chemistry & MOFs
2-Sulfoisonicotinic acid is a "non-innocent" ligand in crystal engineering. It offers three distinct binding sites:
-
Carboxylate (Hard Donor): Bridges metal centers (e.g., Zn²⁺, Cu²⁺) to form secondary building units (SBUs).
-
Sulfonate (Hard Donor): Acts as a weak bridging ligand or charge-balancing anion, often creating hydrophilic channels within the pore structure.
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Pyridine Nitrogen (Borderline Donor): Facilitates directional binding.
Utility: This ligand is particularly valuable for synthesizing proton-conducting MOFs . The free sulfonic acid groups, if uncoordinated, line the pores of the framework, facilitating Grotthuss mechanism proton transport under humid conditions.
Pharmaceutical Isosterism
In drug design, the 2-sulfo group serves as a highly polar, ionizable surrogate for carboxylates or tetrazoles. It increases aqueous solubility and alters the pharmacokinetics of the parent isonicotinic acid scaffold. It is investigated as an intermediate for sulfonylurea derivatives and sulfonamide antibiotics.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr.[6] 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves and face shield. |
| Eye Dam. 1 | Causes serious eye damage. | Rinse cautiously with water for 15 min. |
| Met. Corr. 1 | May be corrosive to metals. | Store in glass or polyethylene containers. |
Storage: Hygroscopic. Store in a desiccator under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can lead to caking and inaccurate weighing.
References
-
PubChem Compound Summary. (2025). 2-Sulfanylpyridine-4-carboxylic acid (Precursor Data).[7] National Center for Biotechnology Information. Link
-
Matrix Fine Chemicals. (2025). Product Catalog: 2-Sulfopyridine-4-carboxylic acid (CAS 18616-07-4).[1][3][7]Link
-
ChemicalBook. (2025). 2-Mercaptoisonicotinic acid and Derivatives.Link
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GuideChem. (2025). Supplier Database for Pyridine Sulfonic Acids.Link
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- 4. Component: nicotinic | Chemical Suppliers [chemical-suppliers.eu]
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